((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride
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Overview
Description
((1R,4R)-2-Oxa-5-azabicyclo[221]heptan-1-yl)methanol hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and its derivatives . These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride lies in its specific combination of oxygen and nitrogen atoms within the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-4-6-1-5(2-9-6)7-3-6;/h5,7-8H,1-4H2;1H/t5-,6-;/m1./s1 |
InChI Key |
HBRDNPJMLABADF-KGZKBUQUSA-N |
Isomeric SMILES |
C1[C@@H]2CO[C@]1(CN2)CO.Cl |
Canonical SMILES |
C1C2COC1(CN2)CO.Cl |
Origin of Product |
United States |
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